![molecular formula C16H26N2O B583930 N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 CAS No. 1346602-56-9](/img/structure/B583930.png)
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4
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Overview
Description
“N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide” is a possible metabolite of Xylometazoline . It has a molecular weight of 262.39 and a molecular formula of C16H26N2O .
Synthesis Analysis
The synthesis of similar compounds, such as piperazine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . Another research describes the synthesis of N,N’-(ethane-1,2-diyl)bis(benzamides) in a simple and facile way with excellent yields using substituted organic acids in dry distilled THF at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide” is represented by the formula C16H26N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate have been reported . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 43.9±0.5 cm3, and a polar surface area of 88 Å2 .
Scientific Research Applications
Biological Effects of Related Chemical Compounds
Acetamide and Formamide Derivatives : A review by Kennedy (2001) discusses the toxicology and biological effects of acetamide, formamide, and their derivatives. Although it does not specifically mention "N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4," it highlights the importance of studying these compounds' biological responses, which can vary both qualitatively and quantitatively. Such studies help in understanding the usage or proposed usage of these chemicals in various applications, including their environmental toxicology Kennedy, 2001.
Natural Sources and Bioactivities of Analogs : Zhao et al. (2020) reviewed 2,4-Di-tert-butylphenol and its analogs, focusing on natural sources and bioactivities. This study underlines the significance of understanding the toxic secondary metabolites produced by organisms and their potential applications in addressing biological concerns, including toxicity and bioactivity against various organisms Zhao et al., 2020.
Environmental and Health Implications
Herbicide Toxicity Analysis : Research on the herbicide 2,4-D, for example, provides insight into the environmental and health implications of chemical exposure. Such studies, while not directly related to the specific compound , illustrate the broader context of chemical safety and biological effects that are pertinent when considering the applications and implications of any chemical compound in scientific research Zuanazzi et al., 2020.
Safety and Hazards
The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .
properties
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)/i6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWQXPEVKRTDM-KXGHAPEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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